1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide
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Overview
Description
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have been widely studied for their diverse biological activities and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring structure .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include substituted quinazolines and reduced quinazoline derivatives.
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to interact with DNA and proteins is crucial for its biological activity.
Comparison with Similar Compounds
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can be compared with other quinazoline derivatives, such as:
N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.
2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamide: Known for its fluorescent properties and used in the textile industry.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]quinazoline: Exhibits antitumor activity and is used in cancer research.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88267-80-5 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-13-7-5-3-2-4-6(7)10(15)12-9(13)8(11)14/h2-5H,1H3,(H2,11,14) |
InChI Key |
CEFKKPBESZCYRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C(=O)N |
Origin of Product |
United States |
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